Cas no 2093293-75-3 ((4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester)

(4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester is a versatile intermediate in organic synthesis, particularly valuable for the preparation of cyclohexylidene derivatives. Its tert-butoxycarbonyl (Boc) protecting group enhances stability during reactions, allowing selective deprotection under mild acidic conditions. The ethyl ester moiety offers flexibility for further functionalization, such as hydrolysis or transesterification. This compound is useful in peptide and medicinal chemistry, where it serves as a building block for constrained amino acid analogs or bioactive molecules. Its well-defined reactivity and compatibility with common synthetic methodologies make it a reliable choice for researchers developing complex molecular architectures. The product is typically handled under inert conditions to preserve its integrity.
(4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester structure
2093293-75-3 structure
Product Name:(4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester
CAS No:2093293-75-3
MF:C15H25NO4
MW:283.363304853439
MDL:MFCD31561557
CID:5042429
Update Time:2025-05-21

(4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • (4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester
    • Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate
    • C(C)(C)(C)OC(=O)NC1CCC(CC1)=CC(=O)OCC
    • ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate
    • (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester
    • MDL: MFCD31561557
    • Inchi: 1S/C15H25NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,18)/b11-10-
    • InChI Key: OWZQQJJSDCHVBY-KHPPLWFESA-N
    • SMILES: O(C(C)(C)C)C(NC1CC/C(=C/C(=O)OCC)/CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 372
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.599

(4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester Pricemore >>

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Additional information on (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester

Recent Advances in the Application of (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester (CAS: 2093293-75-3) in Chemical Biology and Pharmaceutical Research

The compound (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester (CAS: 2093293-75-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexylidene scaffold and tert-butoxycarbonyl (Boc) protecting group, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2093293-75-3 as a key building block in the synthesis of cyclohexylidene-based kinase inhibitors. The researchers utilized this compound to develop a series of potent and selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The study reported that derivatives of 2093293-75-3 exhibited nanomolar inhibitory activity against PI3Kα, with improved pharmacokinetic properties compared to existing inhibitors.

In another recent investigation, published in Bioorganic & Medicinal Chemistry Letters, scientists explored the antimicrobial potential of 2093293-75-3 derivatives. The study revealed that structural modifications of the ethyl ester moiety and the Boc-protected amino group led to compounds with significant activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. These findings suggest that 2093293-75-3 could serve as a promising scaffold for the development of new antibiotics to address the growing threat of antimicrobial resistance.

The synthetic versatility of 2093293-75-3 has also been demonstrated in the field of peptide mimetics. A 2024 publication in Chemical Communications described an innovative approach to β-turn mimetics using this compound as a central template. The researchers successfully incorporated 2093293-75-3 into peptide sequences, resulting in stabilized secondary structures with enhanced biological activity and proteolytic stability. This advancement opens new possibilities for the design of peptide-based therapeutics with improved pharmacological profiles.

From a chemical biology perspective, recent work has focused on utilizing 2093293-75-3 as a molecular probe to study protein-ligand interactions. The compound's ability to form stable complexes with various biological targets has made it valuable for structural biology studies, particularly in X-ray crystallography and NMR spectroscopy. These applications have provided crucial insights into binding mechanisms and have facilitated structure-based drug design efforts.

Looking forward, the unique chemical properties of 2093293-75-3 continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its lipophilic character and functional group compatibility may enable the development of novel prodrug strategies. Additionally, its application in PROTAC (Proteolysis Targeting Chimera) technology is being actively investigated, with preliminary results showing promise in the selective degradation of disease-relevant proteins.

In conclusion, (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester (2093293-75-3) represents a valuable chemical tool with diverse applications in drug discovery and chemical biology. The recent surge in research activity surrounding this compound underscores its potential to contribute to the development of next-generation therapeutics. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, we anticipate seeing more innovative applications of this versatile scaffold in the coming years.

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